molecular formula C7H5F3INO B13031614 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B13031614
M. Wt: 303.02 g/mol
InChI Key: AUBILMVWHCJLMQ-UHFFFAOYSA-N
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Description

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5F3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and trifluoroethoxy groups in its structure makes it a valuable compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine typically involves the iodination of 2-(2,2,2-trifluoroethoxy)pyridine. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride as the iodinating agents. The reaction is usually carried out in the presence of a catalyst such as copper or iron under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives .

Scientific Research Applications

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with specific amino acid residues, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 3-Iodo-5-(trifluoromethyl)pyridine
  • 5-Iodo-2-(trifluoromethyl)pyridine

Uniqueness

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both iodine and trifluoroethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5F3INO

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4H2

InChI Key

AUBILMVWHCJLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OCC(F)(F)F

Origin of Product

United States

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